6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which is notable for its diverse biological activities. Quinazolinones are heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential therapeutic applications, particularly as antimicrobial, anti-inflammatory, and anticancer agents. This specific compound features a bromine substituent at the 6-position and a methylamino group at the 2-position of the quinazolinone ring.
The compound is classified under quinazolinones, which are known for their versatility in medicinal chemistry. Quinazolinones can be synthesized through various methods, including halogenation and condensation reactions. The presence of the bromine atom and the methylamino group contributes to its unique chemical properties and potential biological activities.
The synthesis of 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one typically involves a multi-step synthetic route. One common method includes:
The molecular structure of 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one can be described as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure:
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using Thin Layer Chromatography (TLC) to assess progress and purity. The conditions must be optimized to prevent side reactions or degradation of sensitive functional groups.
The mechanism of action for 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one is not fully elucidated but is hypothesized based on its structural characteristics:
6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one has potential applications in:
This compound exemplifies the ongoing interest in quinazolinones within medicinal chemistry, highlighting their potential as versatile scaffolds for drug discovery and development.
The synthesis of the quinazolin-4(3H)-one core relies on well-established condensation protocols. Anthranilic acid serves as the primary precursor, with acetic anhydride facilitating cyclization to form 6-bromo-2-methylbenzoxazin-4-one under anhydrous reflux conditions (5–6 hours, ~75% yield). Subsequent nucleophilic addition by substituted anilines in glacial acetic acid generates 6-bromo-2-methyl-3-(substituted phenyl)quinazolin-4(3H)-ones. This method, adapted from Niementowski synthesis, achieves moderate to high yields (60–92%) after recrystallization from ethanol [1]. Alternative routes employ ortho-aminobenzamides condensed with aldehydes or acetic anhydride under microwave irradiation, reducing reaction times from hours to minutes while maintaining yields >80% [4] [6].
Table 1: Key Condensation Methods for Quinazolin-4(3H)-One Synthesis
Starting Material | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
5-Bromoanthranilic acid | Acetic anhydride | Reflux, 5–6 h, anhydrous | 6-Bromo-2-methylbenzoxazin-4-one | 70–75 |
Benzoxazin-4-one derivative | Substituted aniline | Glacial acetic acid, reflux | 6-Bromo-2-methyl-3-(aryl)quinazolin-4(3H)-one | 60–92 |
ortho-Aminobenzamide | Aldehyde/KMnO₄ | Microwave, 10–15 min | 3-Substituted quinazolin-4(3H)-one | 80–88 |
The electronic nature of substituents on the aniline ring significantly influences reaction kinetics. Electron-donating groups (e.g., -OCH₃) accelerate ring closure, while bulky substituents necessitate extended reflux durations [1].
Regioselective bromination at C6 exploits the inherent electron density distribution of the quinazolinone scaffold. Direct electrophilic aromatic substitution using bromine (Br₂) in acetic acid predominantly targets C6 due to its heightened nucleophilicity relative to C5, C7, or C8 positions. However, this method suffers from dihalogenation byproducts (~15–20%). Superior selectivity is achieved using N-bromosuccinimide (NBS) in acetonitrile under inert atmospheres, yielding 6-bromoquinazolin-4(3H)-one derivatives with >95% regioselectivity at 0–5°C [5] [7].
Table 2: Bromination Agents and Regioselectivity Outcomes
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | C6 Selectivity (%) | Yield (%) |
---|---|---|---|---|---|
Bromine (Br₂) | Acetic acid | 25 | 2 | 70–75 | 65 |
N-Bromosuccinimide | Acetonitrile | 0–5 | 1.5 | >95 | 88 |
CuBr₂ | DMF | 80 | 4 | 85 | 72 |
The C6-bromo group serves as a versatile handle for downstream functionalization. In 6-(bromomethyl)-2-methylquinazolin-4(3H)-one (CAS 112888-43-4), benzylic bromination is achieved using photochemical initiation with NBS, essential for synthesizing cytotoxic dithiocarbamate hybrids [4] [7].
C2 functionalization leverages electrophilic intermediates or halogenated precursors. 6-Bromo-2-((methylamino)methyl)quinazolin-4(3H)-one (Molecular Formula: C₁₀H₁₀BrN₃O; Molecular Weight: 268.11 g/mol) is synthesized via a two-step approach: (1) bromination at the benzylic position of 2-methylquinazolinone yields 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, followed by (2) nucleophilic displacement using methylamine in THF/DMF. The methylaminomethyl side chain enhances water solubility and enables hydrogen bonding with biological targets [2] [4].
Alkylation of 2-mercaptoquinazolin-4(3H)-ones with alkyl/aryl halides (e.g., benzyl bromides, iodoalkanes) in DMF using K₂CO₃ as base affords 2-alkylthioethers. Aliphatic chains (e.g., n-butyl in 8a) improve cytotoxicity against MCF-7 cells (IC₅₀ = 15.85 μM), while electron-donating groups on benzyl rings (e.g., p-methyl in 8e) enhance activity over unsubstituted analogs [5].
Table 3: C2 Alkylation Reactions and Biological Relevance
C2 Precursor | Alkylating Agent | Conditions | Product | Key Application |
---|---|---|---|---|
6-(Bromomethyl)-2-methylquinazolinone | Methylamine | THF, 25°C, 12 h | 2-(Methylaminomethyl) derivative | Enhanced hydrogen bonding |
2-Mercapto-6-bromoquinazolinone | n-Butyl iodide | DMF, K₂CO₃, 80°C | 2-(n-Butylthio)quinazolinone (8a) | Cytotoxic agent (MCF-7/SW480) |
2-Mercapto-6-bromoquinazolinone | 4-Methylbenzyl bromide | DMF, K₂CO₃, 70°C | 2-(p-Methylbenzylthio) analog (8e) | Selective anti-proliferative activity |
Steric and electronic factors govern reactivity: Primary alkyl halides undergo smooth SN₂ reactions, whereas secondary halides require phase-transfer catalysts [4] [5].
The C6-bromo substituent enables palladium-catalyzed cross-coupling to construct biaryl or alkynyl hybrids. Suzuki-Miyaura reactions with arylboronic acids (e.g., phenylboronic acid) utilize Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DME/H₂O (3:1) at 80°C, yielding 6-arylquinazolinones. Sonogashira coupling with terminal alkynes employs CuI/Pd(PPh₃)₂Cl₂ to generate 6-alkynylated derivatives, potent EGFR inhibitors [3].
Table 4: Palladium-Catalyzed Cross-Coupling Reactions at C6
Reaction Type | Catalyst System | Coupling Partner | Conditions | Product | Yield (%) |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | DME/H₂O, 80°C, 12 h | 6-Arylquinazolin-4(3H)-ones | 75–90 |
Sonogashira | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Terminal alkynes | DMF/Et₃N, 70°C, 8 h | 6-Alkynylquinazolin-4(3H)-ones | 70–85 |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Secondary amines | Toluene, 100°C, 24 h | 6-Aminoquinazolin-4(3H)-ones | 60–78 |
Notably, bromine at C6 exhibits higher reactivity than chlorine in polyhalogenated systems, enabling sequential functionalization. Computational studies confirm that Csp²-Br bond dissociation energy (83 kcal/mol) is lower than Csp²-Cl (84.8 kcal/mol), facilitating oxidative addition to Pd(0) [3]. Catalyst selection is critical: Bulky phosphines (e.g., SPhos) suppress dehalogenation byproducts in aminocarbonylation. These hybrid scaffolds expand access to kinase inhibitors or poly(ADP-ribose) polymerase-1 (PARP1) antagonists [3] [8].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2